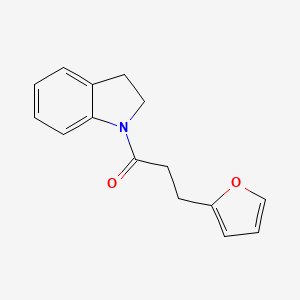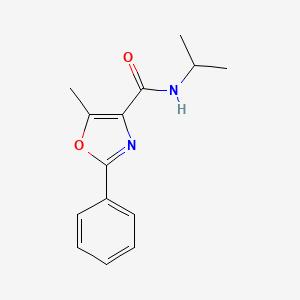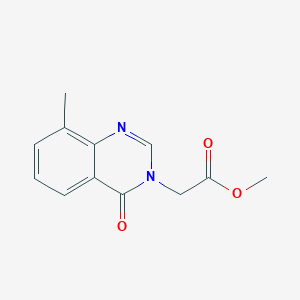
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
科学研究应用
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
作用机制
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one exerts its effects by selectively inhibiting PKC, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, such as growth factors and phorbol esters, and plays a key role in the regulation of cell proliferation and survival. By inhibiting PKC, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, as well as inhibit the growth of bacteria and viruses. In addition, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one is its selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other cellular processes. In addition, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs and antibiotics. However, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has some limitations for lab experiments, including its low solubility in water and its relatively low yield in the synthesis process.
未来方向
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one. One potential direction is the development of new 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one analogs with improved solubility and higher yield in the synthesis process. Another potential direction is the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one in combination with other anticancer drugs or antibiotics to enhance their efficacy. Finally, the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one in animal models and clinical trials will be necessary to evaluate its potential as a therapeutic agent for cancer and infectious diseases.
合成方法
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one involves the condensation of 2,3-dihydroindole and furan-2-carbaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one. The overall yield of this synthesis method is around 25%.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHAJWLHMDRTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)
![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)


![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)